![molecular formula C14H20O2 B13405235 Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from the esterification of a carboxylic acid and an alcohol, resulting in a molecule with a characteristic ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate can be synthesized through the esterification of 2-[3-(2-methylpropyl)phenyl]propanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-[3-(2-methylpropyl)phenyl]propanoic acid+methanol→Methyl 2-[3-(2-methylpropyl)phenyl]propanoate+water
Industrial Production Methods
Industrially, esters like this compound can be produced via carboalkoxylation, which involves the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst such as nickel carbonyl or palladium (0) complexes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: An alcohol and an acid or base catalyst.
Major Products
Hydrolysis: 2-[3-(2-methylpropyl)phenyl]propanoic acid and methanol.
Reduction: 2-[3-(2-methylpropyl)phenyl]propanol.
Transesterification: A new ester and an alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of methyl 2-[3-(2-methylpropyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl cinnamate: An ester with a similar structure but different aromatic substitution.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl acetate: A simpler ester with a different alkyl group.
Uniqueness
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate is unique due to its specific aromatic substitution and the presence of the 2-methylpropyl group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity .
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
methyl 2-[3-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C14H20O2/c1-10(2)8-12-6-5-7-13(9-12)11(3)14(15)16-4/h5-7,9-11H,8H2,1-4H3 |
InChI-Schlüssel |
QADIVLREUOLPGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC(=CC=C1)C(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


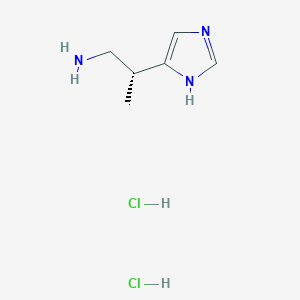

![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
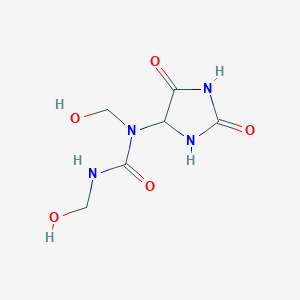
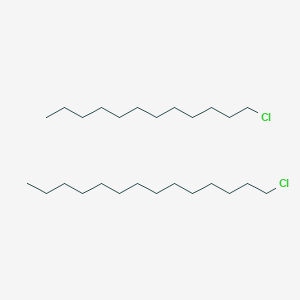
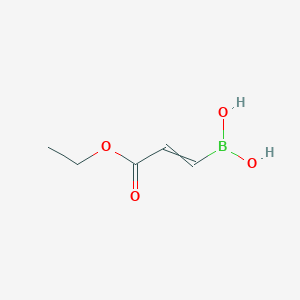
![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)
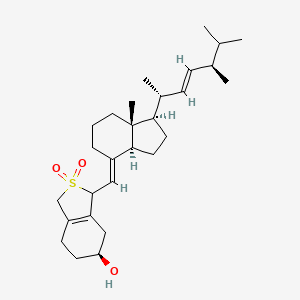


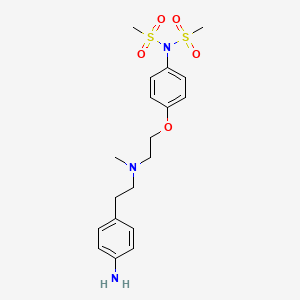

![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
![1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13405215.png)
